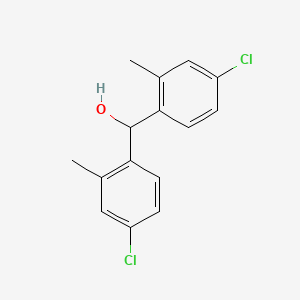
Bis(4-chloro-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chloro-2-methylphenyl)methanol is a useful research compound. Its molecular formula is C15H14Cl2O and its molecular weight is 281.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(4-chloro-2-methylphenyl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or arylation, where 4-chloro-2-methylbenzene derivatives react with carbonyl precursors under acidic catalysis. For example, ethanol reflux with HCl as a catalyst (24–25 hours) has been used for analogous compounds, yielding ~40% after crystallization . Optimization may include varying catalysts (e.g., AlCl₃, FeCl₃), solvent systems (e.g., ethanol, DMF), and temperature control to minimize side reactions like over-alkylation. Monitoring via TLC or GC-MS is critical to track intermediate formation .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can identify the methanol proton (δ ~2.5 ppm) and distinguish aromatic protons based on substitution patterns (e.g., para-chloro groups cause deshielding) .
- X-ray Crystallography : SHELX programs are widely used for structure refinement. For chlorinated aromatics, high-resolution data (d-spacing < 1 Å) ensures accurate determination of bond angles and torsional strain .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (MW: 279.17 g/mol) and detect fragmentation patterns unique to chlorinated substituents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorinated aromatics may exhibit dermal toxicity .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, hydroxyl group derivatization) impact the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Replace chlorine with fluorine or methyl groups to assess electronic effects on bioactivity. For example, oxidation to ketone derivatives (e.g., using KMnO₄) reduces polarity and may enhance membrane permeability .
- Biological Assays : Test modified analogs against bacterial models (e.g., Mycobacterium tuberculosis) to correlate substituent electronegativity with antimicrobial potency .
- Data Analysis : Use computational tools (e.g., DFT, molecular docking) to predict binding affinities to target enzymes .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions). For example, residual solvents like ethanol can depress melting points .
- Advanced Characterization : Employ DSC (Differential Scanning Calorimetry) for precise melting point determination. Cross-validate NMR data with COSY or HSQC to confirm structural assignments .
- Meta-Analysis : Compare datasets from multiple sources (e.g., Reaxys, SciFinder) to identify outliers and systematic errors .
Q. What challenges arise in quantifying this compound in environmental samples, and how can they be addressed?
- Methodological Answer :
- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from matrices like soil or water.
- Analytical Techniques :
- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks from co-eluting chlorinated analogs .
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for trace detection (LOD < 1 ppb). Chlorine isotopes (³⁵Cl/³⁷Cl) aid in confirming fragmentation patterns .
- QA/QC : Spike recovery experiments and internal standards (e.g., deuterated analogs) improve accuracy .
属性
分子式 |
C15H14Cl2O |
|---|---|
分子量 |
281.2 g/mol |
IUPAC 名称 |
bis(4-chloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C15H14Cl2O/c1-9-7-11(16)3-5-13(9)15(18)14-6-4-12(17)8-10(14)2/h3-8,15,18H,1-2H3 |
InChI 键 |
REFMMNUEZSEPCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















